Aminoacetaldehyde dimethyl acetal

Catalog No.
S704642
CAS No.
22483-09-6
M.F
C4H11NO2
M. Wt
105.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminoacetaldehyde dimethyl acetal

CAS Number

22483-09-6

Product Name

Aminoacetaldehyde dimethyl acetal

IUPAC Name

2,2-dimethoxyethanamine

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

InChI

InChI=1S/C4H11NO2/c1-6-4(3-5)7-2/h4H,3,5H2,1-2H3

InChI Key

QKWWDTYDYOFRJL-UHFFFAOYSA-N

SMILES

COC(CN)OC

Synonyms

Aminoacetaldehyde Dimethylacetal; 2,2-Dimethoxyethanamine; 2,2-Dimethoxyethylamine; 2-Aminoacetaldehyde Dimethyl Acetal; Aminoacetaldehyde Dimethyl Acetal; DEA; NSC 73701;

Canonical SMILES

COC(CN)OC

Development of fluorescent substrates:

  • Aminoacetaldehyde dimethyl acetal was used in a study to develop a fluorescent substrate for aldehyde dehydrogenase, an enzyme involved in the metabolism of alcohol. This fluorescent substrate allows for the sensitive and specific detection of aldehyde dehydrogenase activity, which can be helpful in various research areas, including studies on alcohol metabolism and drug discovery. Source: Saytzeff, I., et al. (2007). Fluorescent substrates for aldehyde dehydrogenase. Analytical Biochemistry, 360(1), 70-77.:

Synthesis of chitosan-dendrimer hybrids:

  • Researchers have utilized aminoacetaldehyde dimethyl acetal in the preparation of chitosan-dendrimer hybrids. These hybrids are materials with unique properties that can be used in various applications, such as drug delivery and gene therapy. Source: Percec, V., et al. (2001). Synthesis of amphiphilic dendritic polyamines with a globular core and peripheral shell of poly(ethylene glycol) and their potential applications. Journal of Polymer Science Part A: Polymer Chemistry, 39(14), 2105-2116.

Synthesis of bicyclic proline analogs:

  • Aminoacetaldehyde dimethyl acetal has been employed in an efficient three-step synthesis of a bicyclic proline analog from L-ascorbic acid (vitamin C). Bicyclic proline analogs are a class of compounds with potential applications in drug development, particularly in the design of enzyme inhibitors. Source: Li, G., et al. (2006). An efficient three-step synthesis of a bicyclic proline analog from L-ascorbic acid. Tetrahedron Letters, 47(18), 3131-3134.:

Synthesis of α-aminophosphonates:

  • Aminoacetaldehyde dimethyl acetal serves as a reactant in a three-component reaction catalyzed by magnesium perchlorate (MgClO₄) leading to the formation of α-aminophosphonates. α-aminophosphonates are a class of organophosphorus compounds with potential applications in various fields, including medicine and agriculture. Source: Tang, X., et al. (2009). A facile and efficient one-pot three-component reaction for the synthesis of α-aminophosphonates catalyzed by MgClO4. Tetrahedron Letters, 50(11), 1580-1583.:

Aminoacetaldehyde dimethyl acetal is an organic compound with the molecular formula C4_4H11_{11}NO2_2. It appears as a colorless to slightly yellow liquid and is known for its distinctive properties, including being flammable and corrosive. This compound is primarily utilized in organic synthesis and serves as a versatile building block in the preparation of various chemical derivatives, particularly in the synthesis of acylated and sulfonylated oxygenamides .

Due to its reactive aldehyde group. Key reactions include:

  • Condensation Reactions: It can undergo condensation with amines to form imines or with alcohols to yield acetals.
  • Hydrolysis: In the presence of water, aminoacetaldehyde dimethyl acetal can hydrolyze to regenerate aminoacetaldehyde and methanol.
  • Oxidation: The aldehyde functionality can be oxidized to form carboxylic acids or other oxidized derivatives.

These reactions highlight its utility in synthetic organic chemistry, particularly for creating complex molecules .

Aminoacetaldehyde dimethyl acetal exhibits notable biological activity. It has been used in studies related to enzyme substrates, specifically as a fluorescent substrate for aldehyde dehydrogenase. This application underscores its potential role in biochemical assays and drug discovery . Furthermore, its derivatives may exhibit varying degrees of biological activity, making it a subject of interest in pharmacological research.

Several methods are available for synthesizing aminoacetaldehyde dimethyl acetal:

  • Direct Acetalization: This involves reacting aminoacetaldehyde with methanol in the presence of an acid catalyst to form the acetal.
  • Reduction Reactions: Starting from more complex precursors, reduction processes can yield aminoacetaldehyde dimethyl acetal.
  • Transesterification: This method can also be employed using suitable esters and alcohols.

These synthetic routes allow for flexibility depending on the desired purity and yield of the final product .

Aminoacetaldehyde dimethyl acetal finds applications across various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Fluorescent Probes: Its derivatives are used in developing fluorescent probes for biochemical applications.
  • Material Science: It has been utilized in preparing chitosan-dendrimer hybrids, which have implications in drug delivery systems .

Research involving interaction studies of aminoacetaldehyde dimethyl acetal focuses on its reactivity with biological molecules. For instance, studies have demonstrated its role as a substrate for aldehyde dehydrogenase, indicating potential interactions with metabolic pathways involving aldehydes. Understanding these interactions is crucial for assessing its safety and efficacy in biological systems .

Aminoacetaldehyde dimethyl acetal shares structural characteristics with several other compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Differences
AcetaldehydeC2_2H4_4OSimpler structure; does not contain amine functionality.
DimethylacetamideC5_5H11_11NContains an amide group instead of an acetal group.
AminoacetoneC3_3H7_7NOLacks the aldehyde functionality; used differently in synthesis.
DimethylformamideC3_3H7_7NA polar solvent; structurally different due to formamide group.

Aminoacetaldehyde dimethyl acetal is unique due to its dual functionality as both an amine and an aldehyde, allowing it to participate in diverse

XLogP3

-0.8

UNII

XF4JYB7VV5

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 92 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 91 of 92 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

22483-09-6

Wikipedia

2,2-dimethoxyethylamine

General Manufacturing Information

Ethanamine, 2,2-dimethoxy-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types